molecular formula C18H14BrN5 B11657915 1-benzyl-N-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-benzyl-N-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11657915
M. Wt: 380.2 g/mol
InChI Key: RYUQDVNFNQNAQV-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a benzyl group attached to the nitrogen atom at position 1. Additionally, a bromophenyl group is attached to the nitrogen atom at position 2.

Preparation Methods

The synthesis of 1-benzyl-N-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromoaniline with benzyl isocyanide in the presence of a base to form the intermediate 2-bromo-N-benzylphenylamine. This intermediate is then cyclized with 4-chloropyrazole in the presence of a suitable catalyst to yield the desired compound. The reaction conditions typically involve heating the reaction mixture at elevated temperatures and using solvents such as dimethylformamide or toluene .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Benzyl-N-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Benzyl-N-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to act as a competitive inhibitor by binding to the active site of the target enzyme or receptor, thereby preventing the binding of the natural substrate. This inhibition can lead to the modulation of various biochemical pathways and physiological processes.

Comparison with Similar Compounds

1-Benzyl-N-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-Benzyl-N-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar structure but with a chlorine atom instead of a bromine atom. The presence of different halogens can influence the compound’s reactivity and biological activity.

    1-Benzyl-N-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The fluorine atom in this compound can enhance its lipophilicity and membrane permeability, potentially affecting its pharmacokinetic properties.

    1-Benzyl-N-(2-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The iodine atom can increase the compound’s molecular weight and may impact its binding affinity to molecular targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H14BrN5

Molecular Weight

380.2 g/mol

IUPAC Name

1-benzyl-N-(2-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H14BrN5/c19-15-8-4-5-9-16(15)23-17-14-10-22-24(18(14)21-12-20-17)11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H,20,21,23)

InChI Key

RYUQDVNFNQNAQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4Br

Origin of Product

United States

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